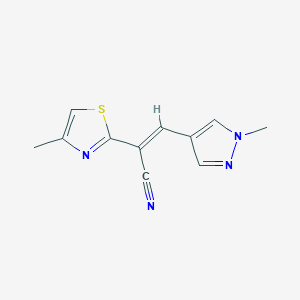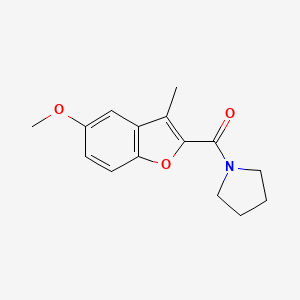![molecular formula C18H18N2O2 B7455483 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)
2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, it inhibits the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been found to have neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of neurodegenerative diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one. These include further studies on its mechanism of action, potential side effects, and toxicity. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Finally, research is needed to explore the potential use of 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one in combination with other drugs or therapies for enhanced efficacy.
Synthesemethoden
The synthesis of 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 2,4-dimethylphenol with methyl 4-chloro-3-oxobutanoate to form 2,4-dimethylphenyl 4-chloro-3-oxobutanoate. This intermediate is then reacted with 2-amino-3-methylpyridine to form 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-5-16(14(3)8-12)22-11-15-10-18(21)20-7-6-13(2)9-17(20)19-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRZVOLSMOVGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=O)N3C=CC(=CC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)


![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)